2-Bromo-4-chloro-1-iodobenzene

CAS No.: 31928-44-6

Cat. No.: VC2361433

Molecular Formula: C6H3BrClI

Molecular Weight: 317.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31928-44-6 |

|---|---|

| Molecular Formula | C6H3BrClI |

| Molecular Weight | 317.35 g/mol |

| IUPAC Name | 2-bromo-4-chloro-1-iodobenzene |

| Standard InChI | InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H |

| Standard InChI Key | CXHXFDQEFKFYQJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Br)I |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)I |

Introduction

Chemical Identity and Structure

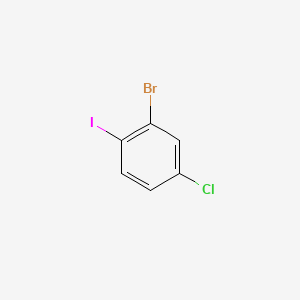

2-Bromo-4-chloro-1-iodobenzene is a halogenated aromatic compound with three different halogen atoms attached to a benzene ring at specific positions. The molecular structure features iodine at position 1, bromine at position 2, and chlorine at position 4 . This particular arrangement of halogens contributes to its distinct chemical reactivity profile.

Basic Identifiers

The compound is clearly identified through several standard chemical identifiers as shown in the table below:

| Parameter | Value |

|---|---|

| CAS Number | 31928-44-6 |

| Molecular Formula | C₆H₃BrClI |

| Molecular Weight | 317.35 g/mol |

| IUPAC Name | 2-bromo-4-chloro-1-iodobenzene |

| Standard InChI | InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H |

| Standard InChIKey | CXHXFDQEFKFYQJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Br)I |

| European Community Number | 608-682-7 |

Table 1: Chemical identifiers for 2-Bromo-4-chloro-1-iodobenzene

Synonyms

The compound is known by several synonyms in chemical databases and literature:

-

1-Iodo-2-bromo-4-chlorobenzene

-

2-Bromo-1-iodo-4-chlorobenzene

-

Benzene, 2-bromo-4-chloro-1-iodo-

Physical and Chemical Properties

2-Bromo-4-chloro-1-iodobenzene exhibits physical properties typical of halogenated aromatic compounds, including relatively high melting and boiling points compared to unsubstituted benzene.

Physical Properties

The compound displays the following physical characteristics:

Table 2: Physical properties of 2-Bromo-4-chloro-1-iodobenzene

Solubility and Stability

The compound is characterized by the following solubility and stability properties:

-

Limited solubility in water

-

Stable under normal laboratory conditions

-

May react with strong oxidizing agents, acids, or bases

Synthesis Methods

There are several documented methods for the synthesis of 2-Bromo-4-chloro-1-iodobenzene, with the diazotization route being the most commonly reported.

Diazotization Method

The primary synthesis route involves the diazotization of 2-bromo-4-chloroaniline followed by iodination:

-

Suspension of 2-bromo-4-chloroaniline (10 g, 48 mmol) in hydrochloric acid water (50 mL concentrated HCl and 35 mL water)

-

Cooling to -15°C in a dry ice/methanol bath

-

Gradual addition of sodium nitrite solution (3.6 g, 52 mmol in 20 mL water) over 20 minutes

-

Stirring at -15°C to 0°C for 30 minutes to form diazonium salt

-

Dropwise addition of the reaction solution to potassium iodide solution (73 g, 0.44 mol in 220 mL water)

-

Stirring at room temperature for 6 hours, then standing overnight

-

Addition of dichloromethane (200 mL) and sodium hydrogensulfite (2 g)

-

Separation of organic layer, washing with 10% sodium hydrogensulfite solution and saturated brine

-

Drying over anhydrous magnesium sulfate and solvent removal

The reported yield for this method is approximately 81% .

Alternative Synthesis Approaches

While the diazotization method is most common, other potential synthetic approaches may include:

-

Palladium-catalyzed cross-coupling reactions

-

Direct halogenation of appropriately substituted precursors

-

Metal-halogen exchange reactions

Applications and Research Uses

2-Bromo-4-chloro-1-iodobenzene serves various functions in chemical research and synthesis processes.

Laboratory Research Applications

The primary documented uses of 2-Bromo-4-chloro-1-iodobenzene include:

-

Building block in organic synthesis

-

Intermediate in the preparation of more complex molecules

-

Research chemical for studying halogen exchange reactions

-

Precursor in metal-catalyzed cross-coupling reactions

The compound's utility stems from its three different halogen atoms, which can participate selectively in various transformations based on their differential reactivity (iodine > bromine > chlorine).

| Hazard Category | Classification |

|---|---|

| Signal Word | Warning |

| Hazard Symbol | GHS07 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |

Table 3: Hazard classification of 2-Bromo-4-chloro-1-iodobenzene

Hazard Statements

The following hazard statements apply to 2-Bromo-4-chloro-1-iodobenzene:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Precautionary Measures

Recommended safety precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

-

P312: Call a POISON CENTER/doctor if you feel unwell

-

P332+P313: If skin irritation occurs: Get medical advice/attention

-

P337+P313: If eye irritation persists: Get medical advice/attention

-

P405: Store locked up

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations

Related Compounds

2-Bromo-4-chloro-1-iodobenzene belongs to a broader family of halogenated aromatics, with several structurally similar compounds sharing related properties and applications.

Structurally Similar Compounds

The following table highlights compounds with structural similarities to 2-Bromo-4-chloro-1-iodobenzene:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromoaniline | C₆H₆BrN | Amino group provides different reactivity |

| 2-Chloro-5-bromophenol | C₆H₅BrClO | Hydroxyl group introduces additional reactivity |

| 3-Iodoaniline | C₆H₆IN | Different positioning of iodine affects properties |

| 4-Chloroaniline | C₆H₆ClN | Lacks iodine but retains similar reactivity |

| 4-Bromo-2-chloro-1-iodobenzene | C₆H₃BrClI | Isomeric compound with different halogen positions |

Table 4: Compounds structurally related to 2-Bromo-4-chloro-1-iodobenzene

Differential Reactivity

The different halogen substituents on 2-Bromo-4-chloro-1-iodobenzene exhibit differential reactivity:

-

Iodine is typically most reactive in metal-catalyzed coupling reactions

-

Bromine shows intermediate reactivity

-

Chlorine is generally least reactive

This differential reactivity allows for selective transformations at specific positions, making the compound valuable in sequential functionalization strategies.

| Supplier | Package Size | Price (USD) | Purity |

|---|---|---|---|

| TCI Chemical | 5g | $43 | Not specified |

| TCI Chemical | 25g | $123 | Not specified |

| Alfa Aesar/Thermo Scientific | 1g | $32.40 | 98% |

| Alfa Aesar/Thermo Scientific | 5g | $44.65-$94.65 | 98% |

| Alfa Aesar/Thermo Scientific | 25g | $281.65 | 98% |

Table 5: Commercial pricing for 2-Bromo-4-chloro-1-iodobenzene

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume